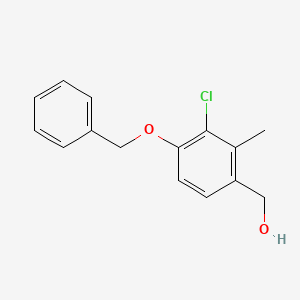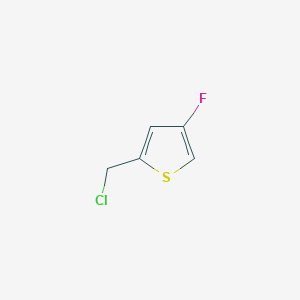
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde is a deuterated derivative of cyclopentane-1-carbaldehyde. Deuterium, a stable isotope of hydrogen, replaces nine hydrogen atoms in the cyclopentane ring, resulting in a compound with unique physical and chemical properties. This compound is of interest in various fields of scientific research due to its isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde typically involves the deuteration of cyclopentane-1-carbaldehyde. This can be achieved through several methods:
Catalytic Exchange: Using a deuterium gas (D₂) atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents like deuterated lithium aluminum hydride (LiAlD₄) in reduction reactions to introduce deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated solvents and reagents in controlled environments to ensure high yields and purity.
化学反応の分析
Types of Reactions: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions where deuterium atoms can be replaced by halogens using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄) or Cl₂ in chloroform (CHCl₃).
Major Products:
Oxidation: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid.
Reduction: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol.
Substitution: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-bromide or 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-chloride.
科学的研究の応用
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.
Industry: Applied in the development of deuterated materials with enhanced stability and performance in various industrial processes.
作用機序
The mechanism by which 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde exerts its effects involves the incorporation of deuterium atoms, which can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into the mechanisms of various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
類似化合物との比較
Cyclopentane-1-carbaldehyde: The non-deuterated analog of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde.
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol: The deuterated alcohol derivative.
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid: The deuterated carboxylic acid derivative.
Uniqueness: this compound is unique due to its high degree of deuteration, which provides distinct advantages in isotopic labeling studies. The presence of multiple deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various research applications.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
107.20 g/mol |
IUPAC名 |
1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,6D |
InChIキー |
VELDYOPRLMJFIK-VSGYDDGBSA-N |
異性体SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC(C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


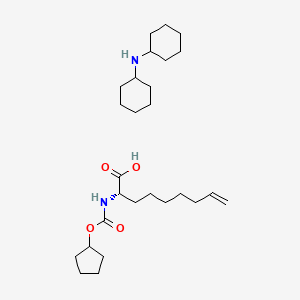
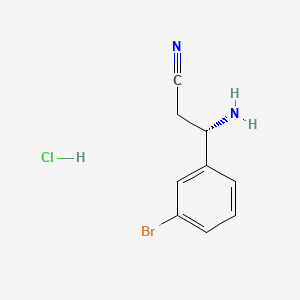



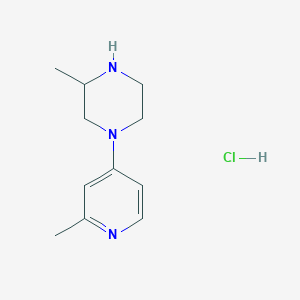

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)


